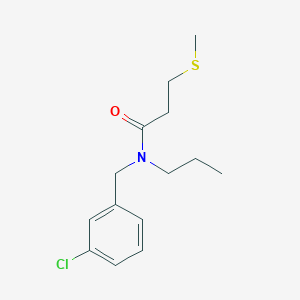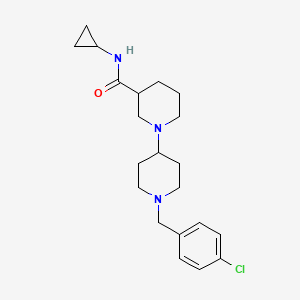
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine
Descripción general
Descripción
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine, also known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a stimulant that produces effects similar to amphetamines and cocaine. In recent years, MPHP has gained popularity as a recreational drug, leading to increased interest in its chemical properties, synthesis, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulation of the central nervous system, leading to effects such as increased energy, alertness, and euphoria. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also activate the release of these neurotransmitters from nerve terminals, further enhancing its stimulant effects.
Biochemical and Physiological Effects:
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, heart rate, and blood pressure, as well as changes in body temperature and metabolism. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also affect the levels of certain hormones, such as cortisol and testosterone, which are involved in stress and sexual function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, allowing for small amounts to be used in studies. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine also has a rapid onset of action and a short duration of effects, making it useful for studying acute effects of stimulants. However, N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine also has limitations, including its potential for abuse and toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine. One area of interest is its potential as a treatment for psychiatric disorders, particularly depression and ADHD. Another area of research is the development of new synthetic cathinones with improved therapeutic potential and reduced toxicity. Additionally, further studies are needed to understand the long-term effects of N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine use and its potential for addiction. Overall, research on N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has the potential to provide valuable insights into the mechanisms of stimulant drugs and their effects on the brain and behavior.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to interact with various neurotransmitter systems, including dopamine, norepinephrine, and serotonin, which are involved in mood regulation, reward, and addiction. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also have therapeutic potential for certain psychiatric disorders, such as depression and attention-deficit/hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-methyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3/c1-22(15-11-18-6-3-2-4-7-18)20-8-5-14-23(17-20)16-19-9-12-21-13-10-19/h2-4,6-7,9-10,12-13,20H,5,8,11,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKKRKSVWNBJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-1-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methanamine bis(trifluoroacetate)](/img/structure/B3815178.png)
![3-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B3815182.png)
![4-tert-butyl-N-[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl]benzenesulfonamide](/img/structure/B3815188.png)
![2-(2,1,3-benzoxadiazol-4-ylsulfonyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B3815189.png)

![ethyl 4-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B3815215.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B3815223.png)
![N-ethyl-3-(6-oxa-9-azaspiro[4.5]dec-9-yl)-N-phenylpropanamide](/img/structure/B3815230.png)
![methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate](/img/structure/B3815232.png)
![2-methyl-4-(2-methylphenyl)-1-[4-(methylsulfonyl)benzyl]piperazine](/img/structure/B3815250.png)

![{[5-(isopropoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3815263.png)
![6-{[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3815270.png)
![ethyl 4-{[(3-isobutylisoxazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3815280.png)